
N-butyl-5-(2-fluorophenoxy)pentan-1-amine
IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
N-butyl-5-(2-

fluorophenoxy)pentan-1-amine

Cat. No.: B1299471 Get Quote

An In-depth Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine

IUPAC Name: N-butyl-5-(2-fluorophenoxy)pentan-1-amine

This technical guide provides a comprehensive overview of N-butyl-5-(2-
fluorophenoxy)pentan-1-amine, detailing its synthesis, potential biological activities, and

relevant experimental methodologies. This document is intended for researchers, scientists,

and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties
While specific experimentally determined physicochemical data for N-butyl-5-(2-
fluorophenoxy)pentan-1-amine is not readily available in the public domain, the following

table presents computed properties for structurally related compounds to provide an

estimation.
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Property
N-butyl-N-
ethylpentan-1-
amine

N-butylpentan-
2-amine

Pentylamine
N-
Butylbenzylam
ine

Molecular Weight 171.32 g/mol [1] 143.27 g/mol [2] 87.16 g/mol [3] 163.26 g/mol [4]

XLogP3 3.7[1] 2.7 Not Available 2.7

Hydrogen Bond

Donor Count
0[1] 1[2] 2[3] 1[4]

Hydrogen Bond

Acceptor Count
1[1] 1[2] 1[3] 1[4]

Rotatable Bond

Count
7[1] 6[2] 3[3] 5[4]

Exact Mass
171.19870 g/mol

[1]

143.16740 g/mol

[2]

87.10480 g/mol

[3]

163.13610 g/mol

[4]

Topological Polar

Surface Area
3.2 Å²[1] 12.0 Å² 26.0 Å² 12.0 Å²

Synthesis and Experimental Protocols
The synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine can be achieved through a

multi-step process, generally involving the formation of the ether linkage followed by the

introduction of the secondary amine. While a specific detailed protocol for this exact molecule is

not publicly documented, the following sections outline established methodologies for

synthesizing analogous compounds.[5]

General Synthetic Approach
A common strategy involves two key transformations:

Williamson Ether Synthesis: To form the 5-(2-fluorophenoxy)pentyl intermediate.

Reductive Amination: To introduce the N-butylamine moiety.

Below is a logical workflow for the synthesis.
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Step 1: Williamson Ether Synthesis

Step 2: Reductive Amination

2-Fluorophenol

Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF, Acetone)

1,5-Dihalopentane (e.g., 1,5-dibromopentane)

5-(2-Fluorophenoxy)pentyl halide

Nucleophilic Substitution

5-(2-Fluorophenoxy)pentanal (from oxidation of corresponding alcohol)

Intermediate Processing

Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C)

Butylamine

N-butyl-5-(2-fluorophenoxy)pentan-1-amine

Imine formation and reduction

Click to download full resolution via product page

Caption: General synthetic workflow for N-butyl-5-(2-fluorophenoxy)pentan-1-amine.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar chemical transformations and

should be adapted and optimized for the specific synthesis of N-butyl-5-(2-
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fluorophenoxy)pentan-1-amine.

Step 1: Synthesis of 1-bromo-5-(2-fluorophenoxy)pentane

To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or

dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

Add 1,5-dibromopentane (1.2 eq) to the reaction mixture.

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography

(TLC).

Upon completion, cool the reaction to room temperature and filter off the solid salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(2-

fluorophenoxy)pentane.

Step 2: Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine

In a round-bottom flask, dissolve 1-bromo-5-(2-fluorophenoxy)pentane (1.0 eq) in a suitable

solvent like acetonitrile.

Add butylamine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq).

Heat the mixture to reflux and monitor by TLC.

Once the reaction is complete, cool the mixture and remove the solvent under reduced

pressure.

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography to obtain N-butyl-5-(2-
fluorophenoxy)pentan-1-amine.
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An alternative for Step 2 is reductive amination of 5-(2-fluorophenoxy)pentanal with butylamine

using a reducing agent like sodium triacetoxyborohydride.[6][7]

Potential Biological Activity and Signaling Pathways
While no specific biological data for N-butyl-5-(2-fluorophenoxy)pentan-1-amine has been

published, the chemical scaffold of phenoxyalkylamines is known to interact with various

biological targets, particularly neurotransmitter receptors.[8][9]

Potential Targets: Serotonin and Dopamine Receptors
Derivatives of phenoxyalkylamines have shown affinity for both serotonin (5-HT) and dopamine

(D2) receptors.[8][9] The nature and position of substituents on the aromatic ring and the length

of the alkyl chain can influence the binding affinity and selectivity. For instance, some studies

on related compounds have explored their potential as 5-HT2 receptor antagonists or dual 5-

HT2/D2 antagonists.[8][9]

The interaction with these receptors suggests potential applications in neuroscience,

particularly in the development of treatments for disorders involving serotonergic and

dopaminergic signaling.

Hypothetical Screening Workflow
A typical workflow to assess the biological activity of a novel compound like N-butyl-5-(2-
fluorophenoxy)pentan-1-amine would involve a series of in vitro and in vivo assays.
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In Vitro Assays

In Vivo Studies

Primary Screening: Receptor Binding Assays (e.g., 5-HT, Dopamine receptors)

Functional Assays (e.g., agonist/antagonist activity)

Selectivity Profiling (against a panel of receptors)

In vitro toxicity/ADME assays

Pharmacokinetic studies in animal models

Lead Candidate Selection

Behavioral models relevant to receptor targets

Toxicity and safety pharmacology

Click to download full resolution via product page

Caption: A hypothetical experimental workflow for evaluating the biological activity of N-butyl-5-
(2-fluorophenoxy)pentan-1-amine.
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Conclusion
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a compound of interest within the broader

class of phenoxyalkylamines. While specific experimental data for this molecule is scarce in

publicly available literature, established synthetic routes for analogous compounds provide a

clear path for its preparation. Based on the known pharmacology of related structures, this

compound warrants investigation for its potential activity at serotonin and dopamine receptors.

Further research is required to synthesize, characterize, and evaluate the biological profile of

N-butyl-5-(2-fluorophenoxy)pentan-1-amine to determine its potential as a lead compound in

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1299471#n-butyl-5-2-fluorophenoxy-pentan-1-amine-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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